3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)-
Brand Name: Vulcanchem
CAS No.: 741252-83-5
VCID: VC16788949
InChI: InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-16-10-13(12-17)15(19)14(18)11-16/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1
SMILES:
Molecular Formula: C15H31NO3
Molecular Weight: 273.41 g/mol

3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)-

CAS No.: 741252-83-5

Cat. No.: VC16788949

Molecular Formula: C15H31NO3

Molecular Weight: 273.41 g/mol

* For research use only. Not for human or veterinary use.

3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- - 741252-83-5

Specification

CAS No. 741252-83-5
Molecular Formula C15H31NO3
Molecular Weight 273.41 g/mol
IUPAC Name (3R,4R,5R)-5-(hydroxymethyl)-1-nonylpiperidine-3,4-diol
Standard InChI InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-16-10-13(12-17)15(19)14(18)11-16/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1
Standard InChI Key UHQABFPGJGCQHD-RBSFLKMASA-N
Isomeric SMILES CCCCCCCCCN1C[C@@H]([C@H]([C@@H](C1)O)O)CO
Canonical SMILES CCCCCCCCCN1CC(C(C(C1)O)O)CO

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

The compound features a piperidine ring substituted with hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and a nonyl chain at position 1. The (3R,4R,5R) configuration indicates a specific spatial arrangement critical for its interactions with biological targets . Piperidine derivatives often exhibit conformational flexibility, but the presence of multiple hydroxyl groups and a bulky nonyl substituent likely restricts ring puckering, favoring a chair-like conformation with equatorial substituents .

Stereochemical Implications

The R-configuration at positions 3, 4, and 5 creates a chiral environment that influences hydrogen-bonding networks and molecular recognition. For example, in the structurally related (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride (CAS 169105-89-9), the stereochemistry enhances water solubility (LogP = -1.80) and polar surface area (27.69 Ų), properties that correlate with bioavailability . These observations suggest that the nonyl-substituted analogue may balance hydrophilicity and lipophilicity, enabling membrane permeability while retaining aqueous solubility.

Physicochemical Properties

PropertyValue (Analogous Compound) Inferred Value (Target Compound)
Molecular FormulaC6H13NO3·HCl C15H29NO3
Molecular Weight195.64 g/mol 271.40 g/mol
LogP-1.80 ~2.5–3.5 (due to nonyl chain)
Polar Surface Area27.69 Ų 60–70 Ų
Hydrogen Bond Donors4 3 (two -OH, one -CH2OH)

Stability and Reactivity

Piperidinediols are prone to oxidation at hydroxyl sites, necessitating storage under inert conditions. The hydrochloride salt form, as seen in CAS 169105-89-9, enhances stability by reducing nucleophilic attack on the protonated amine . For the target compound, the absence of a salt form may necessitate stabilization via cryogenic storage or lyophilization.

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis likely involves:

  • Piperidine Ring Formation: Cyclization of a 1,5-diamine precursor with appropriate protecting groups.

  • Functionalization: Sequential introduction of hydroxyl, hydroxymethyl, and nonyl groups via nucleophilic substitution or Grignard reactions.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to achieve the (3R,4R,5R) configuration.

A related synthesis of piperine derivatives (e.g., CAS 120729-77-3) employs KF-Al2O3-mediated condensation and boron tribromide demethylation, suggesting adaptability for introducing bulky alkyl chains .

Key Reaction Steps

  • Core Structure Assembly:

    • Starting Material: 3,4-Piperidinediol hydrochloride (CAS 40064-34-4) serves as a foundational scaffold.

    • Nonyl Introduction: Alkylation at position 1 using 1-bromononane under basic conditions.

    • Hydroxymethyl Functionalization: Formaldehyde addition via Mannich reaction, followed by reduction.

  • Stereoselective Refinement:

    • Enzymatic resolution or chiral column chromatography ensures enantiopurity.

Applications in Medicinal Chemistry

Drug Development

The compound’s dual hydrophilic-hydrophobic character positions it as a candidate for:

  • Antidiabetic Agents: PPARγ agonism enhances insulin sensitivity .

  • Neurological Therapeutics: Piperidine moieties are prevalent in dopamine reuptake inhibitors.

Biomaterial Synthesis

Functionalized piperidines serve as crosslinkers in polymer hydrogels, leveraging hydroxyl groups for covalent attachment to matrices.

Challenges and Future Directions

Synthetic Hurdles

  • Steric Hindrance: Bulky nonyl groups complicate ring closure and functionalization.

  • Scalability: Asymmetric synthesis steps may limit large-scale production.

Research Priorities

  • Crystallographic Studies: X-ray diffraction to resolve absolute configuration.

  • ADME Profiling: Pharmacokinetic studies to assess oral bioavailability.

  • Target Validation: High-throughput screening against kinase and receptor libraries.

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